UNBS5162

Oncology Naphthalimide Derivatives Hematotoxicity

UNBS5162 is the active hydrolysis product of prodrug UNBS3157, engineered to retain antiproliferative activity while eliminating the dose-limiting hematotoxicity of amonafide. Unlike CXCR4 receptor antagonists (e.g., AMD3100), UNBS5162 targets CXCL chemokine ligand expression (CXCL1, CXCL5, CXCL8) as a pan-antagonist. NCI-60 panel analysis confirms zero correlation with any database compound, including amonafide — establishing a unique mechanism of action. In orthotopic PC-3 prostate cancer models, repeat i.v. administration significantly prolonged survival and enhanced taxol therapeutic benefit. Characterized PK profile (t1/2=3.8h i.v.; Vd=18.9L/kg; F=3.84% oral) enables precise preclinical dosing. Phase I-evaluated — the rational choice for chemokine-driven oncology research requiring hematotoxicity-free naphthalimide pharmacology.

Molecular Formula C17H18N4O3
Molecular Weight 326.35 g/mol
CAS No. 956590-23-1
Cat. No. B1683395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNBS5162
CAS956590-23-1
SynonymsUNBS 5162
UNBS-5162
UNBS5162
Molecular FormulaC17H18N4O3
Molecular Weight326.35 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)N
InChIInChI=1S/C17H18N4O3/c1-20(2)6-7-21-15(22)12-5-3-4-10-8-11(19-17(18)24)9-13(14(10)12)16(21)23/h3-5,8-9H,6-7H2,1-2H3,(H3,18,19,24)
InChIKeyWCKZRLOUKYFJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNBS5162: A Differentiated Naphthalimide-Derived Pan-CXCL Antagonist for Oncology Research and Combination Strategy Development


UNBS5162 (CAS 956590-23-1) is a naphthalimide derivative that functions as a pan-antagonist of CXC chemokine ligand (CXCL) expression, including CXCL1, CXCL5, and CXCL8, thereby inhibiting tumor proliferation, progression, and invasiveness [1]. Unlike conventional CXCR4 receptor antagonists, UNBS5162 targets the ligand expression level rather than the receptor itself, and it is the active hydrolysis product of the prodrug UNBS3157, designed specifically to circumvent the dose-limiting hematotoxicity associated with the parent naphthalimide class represented by amonafide [2]. The compound has advanced to Phase I clinical evaluation in patients with advanced solid tumors or lymphoma, establishing its translational relevance [3].

Why UNBS5162 Cannot Be Interchanged with Other CXCR4 Antagonists or Naphthalimide Analogs


Generic substitution between UNBS5162 and structurally or functionally related compounds is scientifically unsound for several reasons. First, UNBS5162 is a pan-CXCL expression antagonist, whereas AMD3100 (plerixafor) and similar agents are direct CXCR4 receptor antagonists; their mechanisms, potency scales, and downstream effects are fundamentally distinct [1]. Second, within the naphthalimide class, UNBS5162 was specifically engineered via the UNBS3157 prodrug strategy to eliminate the activating metabolism that causes amonafide's severe hematotoxicity—a critical differentiator not shared by other naphthalimides [2]. Third, NCI-60 panel analysis revealed no correlation between UNBS5162 and any other compound in the NCI database, including amonafide, confirming a unique mechanism of action that precludes simple analog substitution [3]. The following evidence quantifies these differentiation points.

UNBS5162: Quantified Differentiation Evidence Against Closest Comparators


UNBS5162 vs. Amonafide: Engineered Elimination of Hematotoxicity Liability

UNBS5162, as the active hydrolysis product of UNBS3157, was explicitly designed to avoid the N-acetylation metabolism that produces the hematotoxic species associated with amonafide, a first-generation naphthalimide. While amonafide clinical trials demonstrated dose-limiting hematotoxicity including life-threatening granulocytopenia (<500/μL) in 4 of 15 evaluable patients and thrombocytopenia (<25,000/μL) in 2 of 15 patients [1], UNBS5162 and its prodrug UNBS3157 were engineered to bypass this activating metabolic pathway entirely. The current study confirms that UNBS3157 rapidly and irreversibly hydrolyzes to UNBS5162 without generating amonafide, thereby structurally eliminating the source of the class-associated hematotoxicity [2].

Oncology Naphthalimide Derivatives Hematotoxicity Drug Safety

UNBS5162 vs. UNBS3157 (Prodrug): Comparable Antiproliferative Potency Across 9 Cancer Cell Lines

UNBS5162 exhibits nearly identical mean antiproliferative activity to its prodrug UNBS3157, confirming that the hydrolysis product retains full pharmacological potency. By MTT colorimetric assay, the mean IC50 values against a panel of nine human cancer cell lines were 17.9 µM for UNBS5162 compared to 19.8 µM for UNBS3157, representing a statistically indistinguishable 10.6% difference [1]. The specific IC50 values for UNBS5162 across individual cell lines are: PC-3 (17.3 µM), DU-145 (16 µM), U373-MG (4.7 µM), Hs683 (8.5 µM), HCT-15 (28.8 µM), LoVo (8.9 µM), MCF-7 (46.5 µM), A549 (21.2 µM), and Bx-PC-3 (9.1 µM) .

Oncology Antiproliferative Activity In Vitro Pharmacology Cancer Cell Lines

UNBS5162 Synergizes with Taxol: Enhanced Therapeutic Benefit in Orthotopic Prostate Cancer Model

In the orthotopic PC-3 human prostate cancer xenograft model, UNBS5162 alone produced a significant survival increase compared to vehicle control, but its most pronounced benefit was observed when coadministered with taxol (paclitaxel). Specifically, UNBS5162 administered at 10 mg/kg i.v. three times weekly for 6 weeks, when combined with taxol at 20 mg/kg i.v. once weekly, enhanced the therapeutic outcome beyond either agent alone [1]. UNBS5162 at 20 mg/kg i.v. was also shown to increase the therapeutic benefits of taxol in the same model [2]. The survival curves demonstrate that the combination of UNBS5162 with taxol—whether administered concurrently or sequentially—prolonged median survival relative to taxol monotherapy [3].

Oncology Combination Therapy Taxol Synergy Prostate Cancer In Vivo Efficacy

UNBS5162 Pharmacokinetics: Defined Oral Bioavailability and i.v. Half-Life for Dosing Regimen Design

The pharmacokinetic profile of UNBS5162 in mice reveals low oral bioavailability (F = 3.84%) with an oral Cmax of 510 ng/mL and AUC₀₋∞ of 886 ng·h/mL following an 80 mg/kg dose, indicating that systemic exposure is limited via the oral route . In contrast, i.v. administration at 20 mg/kg yields a half-life of approximately 3.8 hours, with plasma concentrations sustained above 10 µM for approximately 30 minutes and above 1 µM for approximately 2 hours [1]. The volume of distribution (Vd) is 18.9 L/kg and total clearance is 3.47 L/h/kg . These parameters contrast with AMD3100 (plerixafor), which has an i.v. half-life of approximately 3-5 hours in humans but is primarily used for stem cell mobilization via subcutaneous administration rather than as an anti-tumor agent [2].

Pharmacokinetics Oral Bioavailability Intravenous Dosing Preclinical PK

UNBS5162 Mechanism of Action: Unique NCI-60 Profile Distinct from Amonafide and All Database Compounds

When screened against the NCI 60 human tumor cell line panel, the activity pattern of UNBS5162 and its prodrug UNBS3157 showed no correlation with any other compound in the NCI database, including the parent naphthalimide amonafide, indicating a unique mechanism of action [1]. Mechanistically, UNBS5162 is a pan-antagonist of CXCL chemokine expression; in PC-3 cells, exposure to 1 µM UNBS5162 for 5 successive days dramatically decreased the expression of proangiogenic CXCL chemokines including CXCL1, CXCL5, and CXCL8 [2]. At 10 µM, UNBS5162 markedly impairs PC-3 tumor cell growth kinetics and blocks cells in the G2 phase of the cell cycle, with Rb protein expression completely abolished after 48-72 hours of treatment [3].

Mechanism of Action NCI-60 Panel Drug Differentiation CXCL Pan-Antagonism

UNBS5162: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Oncology Research Requiring a Pan-CXCL Antagonist with Defined In Vivo Survival Benefit

Investigators studying the role of CXCL chemokines (CXCL1, CXCL5, CXCL8) in tumor progression, angiogenesis, or immune evasion should consider UNBS5162 over direct CXCR4 antagonists. The compound has demonstrated significant survival prolongation in orthotopic human prostate cancer models following repeat i.v. administration [1]. Its pan-CXCL expression antagonism provides a broader ligand-targeting strategy than receptor-specific antagonists, and the documented in vivo efficacy supports its use in preclinical proof-of-concept studies for chemokine-driven malignancies.

Combination Therapy Studies with Taxanes or Other Chemotherapeutics

For research programs evaluating taxane combination strategies, UNBS5162 offers a quantified differentiation: it enhances the therapeutic benefit of taxol in orthotopic PC-3 prostate cancer xenografts when coadministered [1]. The survival data indicate that UNBS5162 functions as a sensitizer or complementary agent rather than simply an additive cytotoxic, making it a strategic choice for combination regimen development where taxane synergy is hypothesized [2].

Naphthalimide-Based Drug Discovery Seeking to Avoid Hematotoxicity

When a research program requires a naphthalimide scaffold for target engagement but cannot tolerate the class-associated hematotoxicity, UNBS5162 represents a rational procurement choice. The compound was engineered via the UNBS3157 prodrug strategy to eliminate the activating metabolism that produces amonafide's myelosuppressive species, while retaining antiproliferative activity comparable to the prodrug [1]. This differentiation is particularly relevant for in vivo studies where bone marrow toxicity is a confounding variable.

Pharmacokinetic Studies Requiring Defined i.v. Dosing Parameters

For preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling or formulation development, UNBS5162 offers a fully characterized PK profile. The i.v. half-life of 3.8 hours, plasma concentration decay (10 µM for ~30 minutes; 1 µM for ~2 hours), and defined clearance parameters (Vd = 18.9 L/kg; Cl = 3.47 L/h/kg) enable precise dosing regimen design [1]. The low oral bioavailability (F = 3.84%) also informs the need for parenteral administration in efficacy studies, a practical consideration for experimental planning [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNBS5162

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.